![molecular formula C10H19NO2 B13175493 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13175493.png)
2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde is an organic compound that features a cyclohexane ring substituted with an aminomethyl group, a methyl group, and a hydroxyacetaldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclohexanone with formaldehyde and ammonia, followed by reduction and subsequent oxidation to introduce the hydroxyacetaldehyde group. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride and an oxidizing agent like pyridinium chlorochromate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and oxidation processes are often employed to ensure high efficiency and selectivity.
化学反応の分析
Types of Reactions
2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyacetaldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetic acid.
Reduction: Formation of 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The hydroxyacetaldehyde group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
Aminomethyl propanol: An alkanolamine with similar functional groups but a different ring structure.
Gabapentin: A compound with a similar aminomethyl group but different overall structure and pharmacological properties.
1,3-Bis(aminomethyl)cyclohexane: A compound with two aminomethyl groups on a cyclohexane ring.
Uniqueness
2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
2-[1-(aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C10H19NO2/c1-8-3-2-4-10(5-8,7-11)9(13)6-12/h6,8-9,13H,2-5,7,11H2,1H3 |
InChIキー |
BHZXNEDZQITCGH-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)(CN)C(C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Aminomethyl)cyclobutyl]ethan-1-one](/img/structure/B13175410.png)
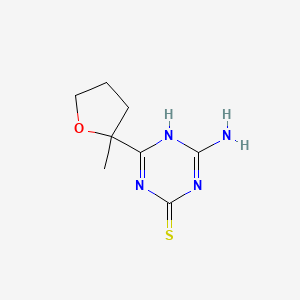

![3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13175440.png)
![3-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13175441.png)
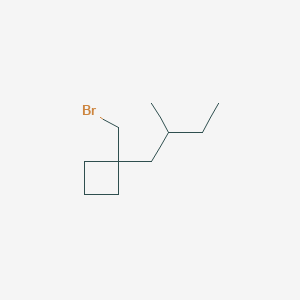
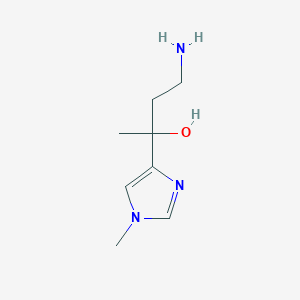
![(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13175453.png)
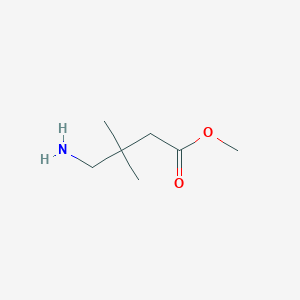
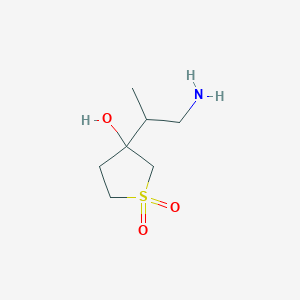
![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B13175465.png)
![tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13175475.png)
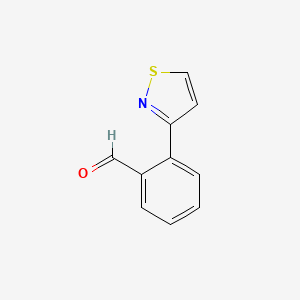
![1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one](/img/structure/B13175487.png)
